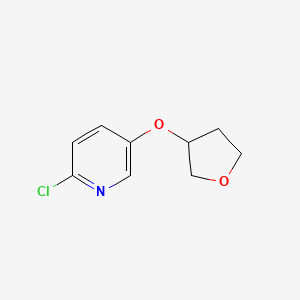
2-Chloro-5-(tetrahydrofuran-3-yloxy)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Photophysical Properties
A research study led by Doebelin et al. (2014) developed a method to synthesize pentaarylpyridine derivatives, starting from 2-chloro-3-hydroxypyridine. This process involved sequential Suzuki-Miyaura reactions and highlighted the significance of the 2-OBn pyridine protecting group. The resulting compounds exhibit notable photophysical properties like a large Stokes shift, strong solvatochromism, and high quantum yield, making them promising for designing environment-sensitive probes (Doebelin et al., 2014).
Synthesis of Pyridine Derivatives
Sausln'sh, Chekavlchus, and Duburs (1995) presented a method for synthesizing 4-pyrazolyl- and 4-pyridyl-5-oxo-1, 4, 5, 7-tetrahydrofuro[3, 4b]pyridines. This synthesis utilized 4-chloro- or 4-acetoxyacetoacetic esters in the Hantsch synthesis, emphasizing the versatility of chloro- and acetoxy-substituted pyridines in chemical synthesis (Sausln'sh, Chekavlchus, & Duburs, 1995).
Enzymatic Kinetic Resolution
Busto, Gotor‐Fernández, and Gotor (2006) reported the enzymatic kinetic resolution of 4-chloro-2-(1-hydroxyalkyl)pyridines using Pseudomonas cepacia lipase. This process is significant for preparing enantiomerically pure catalysts derived from 4-(N,N-dimethylamino)pyridine, demonstrating the utility of pyridine derivatives in catalyst synthesis (Busto, Gotor‐Fernández, & Gotor, 2006).
Ortho-Directing Group in Lithiation
Azzouz, Bischoff, Fruit, and Marsais (2006) explored the use of tetrahydropyran-2-yloxy as an ortho-directing group in the lithiation of pyridines. This study provides insights into the regioselective functionalization of pyridines, which is crucial for synthesizing various pyridine-based compounds (Azzouz, Bischoff, Fruit, & Marsais, 2006).
Carboxamide Synthesis
Tozawa, Yamane, and Mukaiyama (2005) developed an effective method for synthesizing carboxamides using tetrakis(pyridine-2-yloxy)silane. This novel reagent serves as a mild dehydrating agent in the formation of carboxamides from carboxylic acids and amines, demonstrating the application of pyridine derivatives in organic synthesis (Tozawa, Yamane, & Mukaiyama, 2005).
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors . This suggests that 2-Chloro-5-(tetrahydrofuran-3-yloxy)pyridine may also interact with various biological targets, potentially leading to diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
It is known that many bioactive compounds can affect various biochemical pathways, leading to downstream effects
Result of Action
It is known that many bioactive compounds can have diverse effects at the molecular and cellular levels
Propriétés
IUPAC Name |
2-chloro-5-(oxolan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-9-2-1-7(5-11-9)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNPHMBPRYLXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


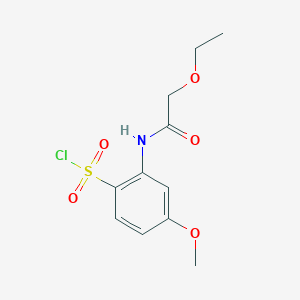
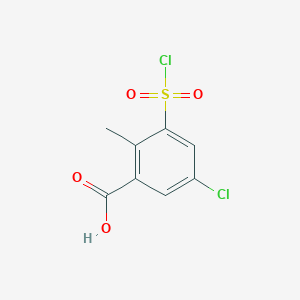
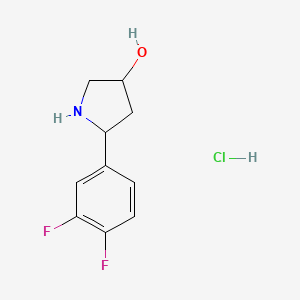
![2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride](/img/structure/B1429995.png)
![2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1429996.png)
![8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B1429997.png)



![9-Methyl-6-azaspiro[3.5]nonane](/img/structure/B1430002.png)

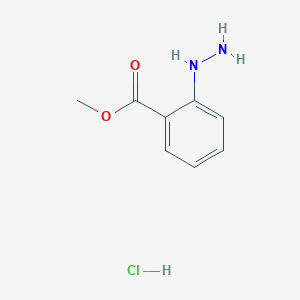
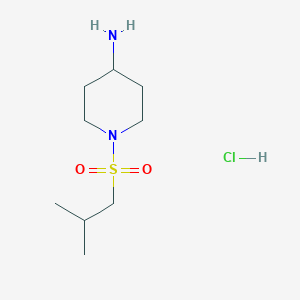
![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)
